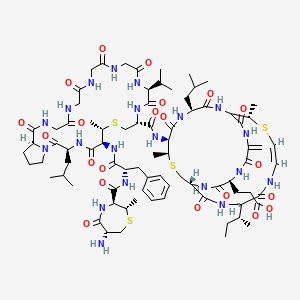
Mersacidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mersacidin is a class II lanthipeptide, a ribosomally synthesized and post-translationally modified peptide produced by Bacillus amyloliquefaciens . It is known for its potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . This compound’s unique structure includes intramolecular thioether bridges, which contribute to its stability and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mersacidin is synthesized through a ribosomal pathway, followed by post-translational modifications. The precursor peptide, MrsA, is modified by MrsD, which decarboxylates the C-terminal cysteine, and MrsM, which dehydrates serine and threonine residues to form lanthionine rings . The peptide is then transported out of the cell by MrsT, which cleaves part of the leader peptide .
Industrial Production Methods: Industrial production of this compound involves fermentation using Bacillus amyloliquefaciens. The peptide is excreted during the early stationary phase and can be purified from the culture supernatant using reversed-phase high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Mersacidin undergoes several types of reactions, including:
Post-Translational Modifications: The formation of lanthionine rings through dehydration and Michael addition reactions.
Common Reagents and Conditions:
Dehydration: Catalyzed by MrsM, involving serine and threonine residues.
Decarboxylation: Catalyzed by MrsD, involving the C-terminal cysteine.
Major Products: The major product of these reactions is the mature, bioactive form of this compound, which contains four lanthionine rings .
Scientific Research Applications
Mersacidin has a wide range of scientific research applications:
Mechanism of Action
Mersacidin exerts its antimicrobial effects by binding to lipid II, a crucial component of bacterial cell wall synthesis . This binding inhibits the transglycosylation step of peptidoglycan biosynthesis, leading to cell wall stress and ultimately bacterial cell death . The unique target site on lipid II and the formation of lanthionine rings contribute to its potent activity .
Comparison with Similar Compounds
Mersacidin is part of the lantibiotic family, which includes other compounds such as nisin, epidermin, and cinnamycin . Compared to these lantibiotics, this compound is unique due to its specific binding to lipid II and its potent activity against MRSA . Other similar compounds include:
Nisin: Also binds to lipid II but has a different mechanism involving pore formation.
Epidermin: Similar structure but different target and spectrum of activity.
Cinnamycin: Contains lysinoalanine rings and targets phosphatidylethanolamine.
This compound’s unique structure and mechanism of action make it a valuable compound for both scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C80H120N20O21S4 |
|---|---|
Molecular Weight |
1826.2 g/mol |
IUPAC Name |
3-[(4S,7S,8S,11R,14S,17E,20S,26S)-7-[[(3S,6S,7S,10R,13S,28S)-6-[[(2S)-2-[[(2S,3S,6R)-6-amino-2-methyl-5-oxo-1,4-thiazepane-3-carbonyl]amino]-3-phenylpropanoyl]amino]-7-methyl-3-(2-methylpropyl)-2,5,12,15,18,21,24,27-octaoxo-13-propan-2-yl-8-thia-1,4,11,14,17,20,23,26-octazabicyclo[26.3.0]hentriacontane-10-carbonyl]amino]-14-[(2R)-butan-2-yl]-8,20-dimethyl-23-methylidene-4-(2-methylpropyl)-3,6,12,15,21,24,27-heptaoxo-9,19-dithia-2,5,13,16,22,25,28-heptazabicyclo[9.9.8]octacos-17-en-26-yl]propanoic acid |
InChI |
InChI=1S/C80H120N20O21S4/c1-14-40(8)61-74(115)82-24-26-122-42(10)62-76(117)87-41(9)66(107)88-48(22-23-59(105)106)68(109)92-52(71(112)95-61)35-124-44(12)64(78(119)89-49(27-37(2)3)69(110)97-62)99-72(113)53-36-125-45(13)65(98-70(111)50(29-46-19-16-15-17-20-46)90-77(118)63-43(11)123-34-47(81)67(108)96-63)79(120)91-51(28-38(4)5)80(121)100-25-18-21-54(100)73(114)86-32-57(103)84-30-55(101)83-31-56(102)85-33-58(104)94-60(39(6)7)75(116)93-53/h15-17,19-20,24,26,37-40,42-45,47-54,60-65H,9,14,18,21-23,25,27-36,81H2,1-8,10-13H3,(H,82,115)(H,83,101)(H,84,103)(H,85,102)(H,86,114)(H,87,117)(H,88,107)(H,89,119)(H,90,118)(H,91,120)(H,92,109)(H,93,116)(H,94,104)(H,95,112)(H,96,108)(H,97,110)(H,98,111)(H,99,113)(H,105,106)/b26-24+/t40-,42+,43+,44+,45+,47+,48+,49+,50+,51+,52+,53+,54+,60+,61+,62?,63-,64-,65-/m1/s1 |
InChI Key |
JSWKNDSDVHJUKY-CYGWNLPQSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=O)N/C=C/S[C@H](C2C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@H](CS[C@H]([C@H](C(=O)N[C@H](C(=O)N2)CC(C)C)NC(=O)[C@@H]3CS[C@H]([C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N3)C(C)C)CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]6[C@@H](SC[C@@H](C(=O)N6)N)C)C)C)C(=O)N1)CCC(=O)O)C |
Canonical SMILES |
CCC(C)C1C(=O)NC=CSC(C2C(=O)NC(=C)C(=O)NC(C(=O)NC(CSC(C(C(=O)NC(C(=O)N2)CC(C)C)NC(=O)C3CSC(C(C(=O)NC(C(=O)N4CCCC4C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(=O)N3)C(C)C)CC(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6C(SCC(C(=O)N6)N)C)C)C)C(=O)N1)CCC(=O)O)C |
bioactivity |
Antibacterial |
sequence |
CTFTLPGGGGVCTLTSECIC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




